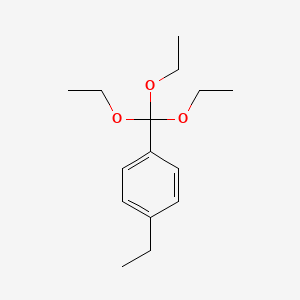
1-Ethyl-4-(triethoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-4-(triethoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with an ethyl group and a triethoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(triethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of 1-ethylbenzene with triethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-4-(triethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The triethoxymethyl group can be reduced to form simpler alkyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination in the presence of iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-(carboxymethyl)benzene or 1-ethyl-4-(formyl)benzene.
Reduction: Formation of 1-ethyl-4-(methyl)benzene.
Substitution: Formation of halogenated derivatives such as 1-ethyl-4-(bromomethyl)benzene.
Applications De Recherche Scientifique
1-Ethyl-4-(triethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-(triethoxymethyl)benzene involves its interaction with various molecular targets The triethoxymethyl group can undergo hydrolysis to form reactive intermediates that can further react with nucleophiles
Comparaison Avec Des Composés Similaires
- 1-Ethyl-4-methylbenzene
- 1-Ethyl-4-(methoxymethyl)benzene
- 1-Ethyl-4-(ethoxymethyl)benzene
Comparison: Compared to 1-ethyl-4-methylbenzene, it offers more functionalization options due to the presence of the triethoxymethyl group
Propriétés
Formule moléculaire |
C15H24O3 |
|---|---|
Poids moléculaire |
252.35 g/mol |
Nom IUPAC |
1-ethyl-4-(triethoxymethyl)benzene |
InChI |
InChI=1S/C15H24O3/c1-5-13-9-11-14(12-10-13)15(16-6-2,17-7-3)18-8-4/h9-12H,5-8H2,1-4H3 |
Clé InChI |
YDVBLXQHEMMULH-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C(OCC)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


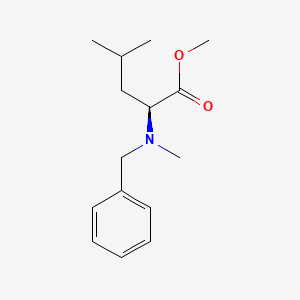
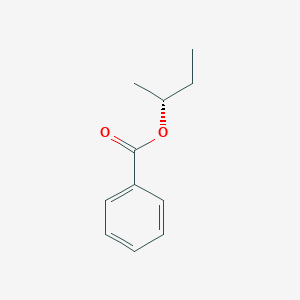
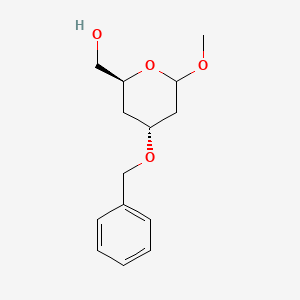
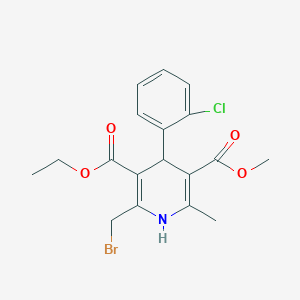
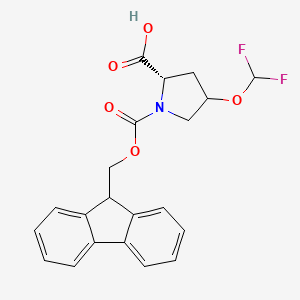

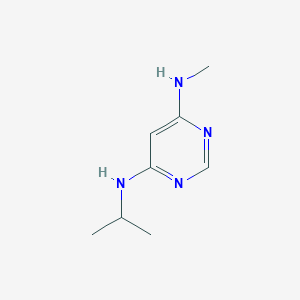
![tert-Butyl 6-fluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13355447.png)
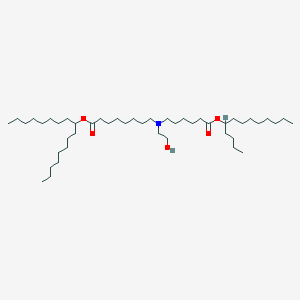
![6-(3-Bromophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355471.png)
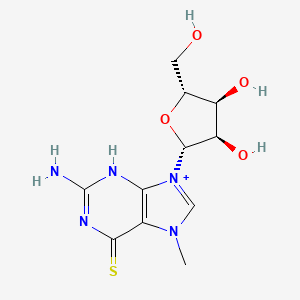
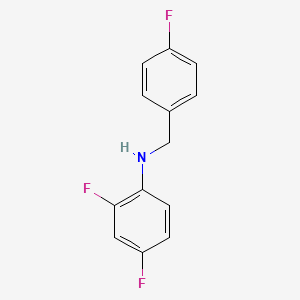
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
![6-(3-Fluorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355495.png)
